3'-Azetidinomethyl-2,4-difluorobenzophenone
Description
Discovery and Development History
The discovery and development of 3'-azetidinomethyl-2,4-difluorobenzophenone emerged from the broader exploration of fluorinated benzophenone derivatives that gained momentum in the late twentieth and early twenty-first centuries. While the specific chronology of this compound's first synthesis is not extensively documented in the available literature, its development can be understood within the context of the systematic investigation of benzophenone modifications that began with simpler difluorobenzophenone compounds. The historical progression toward this specific derivative reflects the pharmaceutical and materials science industries' increasing interest in compounds that combine multiple structural motifs to achieve enhanced properties.
The synthesis methodologies for this compound typically involve multi-step organic reactions that build upon established benzophenone chemistry. Formation of the benzophenone core traditionally employs Friedel-Crafts acylation reactions, a methodology that has been refined over decades of synthetic organic chemistry research. The integration of the azetidine functionality represents a more recent development, reflecting advances in heterocyclic chemistry and the growing appreciation for four-membered nitrogen-containing rings in medicinal chemistry applications. Industrial production methods have been optimized to ensure higher yields and purity through careful control of reaction conditions including temperature, pressure, and solvent selection.
The compound's development history is closely intertwined with the broader investigation of fluorinated aromatic compounds, which gained significant attention due to their unique chemical properties imparted by fluorine substitution. Patent literature from the 1980s and beyond demonstrates the systematic exploration of various halogen-fluorine exchange reactions that enabled the efficient production of difluorobenzophenone derivatives. These foundational methodologies provided the synthetic framework upon which more complex derivatives like this compound could be constructed.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects its complex structural composition. The compound is formally designated as [3-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone according to its IUPAC name. Alternative nomenclature systems refer to the compound using variations such as methanone, 3-(1-azetidinylmethyl)phenyl. The Chemical Abstracts Service has assigned the identifier 898772-21-9 to this specific isomer, distinguishing it from related structural variants.
Classification of this compound spans multiple chemical categories based on its structural features and functional groups. Primarily, it belongs to the benzophenone family, which encompasses aromatic ketones featuring a carbonyl group linked to two aromatic rings. Within this classification, it represents a substituted benzophenone where both aromatic rings carry distinct substituents that significantly modify the compound's properties. The presence of fluorine atoms at the 2 and 4 positions of one aromatic ring places it within the subset of difluorobenzophenones, compounds known for their distinctive chemical properties and enhanced reactivity.
From a heterocyclic chemistry perspective, the compound is classified among azetidine-containing molecules due to the four-membered nitrogen heterocycle attached through a methylene linker. This classification is particularly significant as azetidine rings are recognized for their strain-induced reactivity and their potential for participating in ring-opening reactions under appropriate conditions. The molecular structure features a Standard InChI Key of YOQVDJZNORLFQT-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications.
Table 1: Chemical Classification and Identifiers of this compound
| Classification Category | Designation |
|---|---|
| Primary Chemical Class | Benzophenone Derivative |
| Heterocyclic Category | Azetidine-Containing Compound |
| Fluorine Classification | Difluoroaromatic Compound |
| CAS Registry Number | 898772-21-9 |
| Molecular Formula | C17H15F2NO |
| IUPAC Name | [3-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone |
| Standard InChI Key | YOQVDJZNORLFQT-UHFFFAOYSA-N |
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its unique combination of structural features that make it an valuable synthetic intermediate and research probe. The compound represents a convergence of several important trends in modern organic chemistry, including the incorporation of fluorine atoms for enhanced biological activity, the utilization of strained heterocyclic systems for synthetic versatility, and the development of multifunctional molecules that can serve as building blocks for more complex structures. Research interest in this compound has been driven by its potential applications in various scientific fields, including pharmaceutical development, materials science, and mechanistic organic chemistry studies.
The electrophilic nature imparted by the fluorine substituents makes this compound particularly interesting for studies of molecular interactions with biological targets. Preliminary research suggests that compounds of this type exhibit significant biological activities, potentially acting as inhibitors or modulators in biochemical pathways. This characteristic has positioned the compound as a valuable scaffold for medicinal chemistry investigations, where researchers seek to understand structure-activity relationships and develop new therapeutic agents. The presence of multiple reactive sites within the molecule allows for systematic modification studies that can reveal how structural changes influence biological activity.
From a synthetic methodology perspective, this compound serves as an important test case for developing new synthetic routes to complex fluorinated heterocycles. The compound's synthesis typically requires the integration of multiple chemical transformations, including aromatic substitution reactions, heterocycle formation, and selective fluorination procedures. These synthetic challenges have spurred the development of new methodologies and catalytic systems that can efficiently construct such complex molecular architectures. Research groups have utilized this compound as a benchmark for evaluating the effectiveness of new synthetic strategies and reaction conditions.
The compound's reactivity profile makes it valuable for mechanistic studies in organic chemistry research. The presence of both electron-withdrawing fluorine atoms and a nucleophilic nitrogen center creates opportunities for investigating competing reaction pathways and selectivity issues. Researchers have employed this compound in studies of nucleophilic aromatic substitution, electrophilic addition reactions, and radical chemistry processes. These investigations contribute to the fundamental understanding of how structural features influence chemical reactivity and can guide the design of new synthetic transformations.
Position within Benzophenone Derivative Family
Within the extensive benzophenone derivative family, this compound occupies a distinctive position as a highly functionalized member that combines multiple structural modifications of the parent benzophenone framework. Benzophenone itself, with the formula (C6H5)2CO, serves as the foundational structure from which numerous derivatives have been developed for various applications. The parent compound has been found naturally in fungi, fruits, and plants, including grapes, and serves as a widely used building block in organic chemistry as the simplest diarylketone. The evolution from this simple structure to complex derivatives like this compound illustrates the sophisticated molecular design strategies employed in modern organic chemistry.
The benzophenone family encompasses a broad range of compounds that have found applications spanning from photochemistry to pharmaceutical development. Simple derivatives such as 4,4'-difluorobenzophenone have established important commercial applications, particularly as precursors to high-performance polymers like polyetheretherketone (PEEK). The preparation of 4,4'-difluorobenzophenone through acylation of fluorobenzene with para-fluorobenzoyl chloride using aluminum chloride catalysts represents one of the fundamental synthetic approaches that has been extended to more complex derivatives. These established methodologies provide the synthetic foundation upon which advanced derivatives like this compound have been developed.
The positioning of this compound within this family is particularly notable due to its incorporation of both heterocyclic and fluorinated substituents. While many benzophenone derivatives focus on either aromatic substitution patterns or single functional group modifications, this compound exemplifies the trend toward multifunctional derivatives that can exhibit synergistic effects from multiple structural modifications. The azetidine ring system introduces nitrogen-containing heterocyclic character, while the difluoro substitution pattern provides the electronic effects associated with fluorinated aromatics. This combination places the compound at the intersection of several important chemical families and research areas.
Table 2: Comparative Analysis of Benzophenone Derivatives
| Compound | Molecular Formula | Key Structural Features | Primary Applications |
|---|---|---|---|
| Benzophenone | C13H10O | Simple diarylketone | Photochemistry, UV protection |
| 4,4'-Difluorobenzophenone | C13H8F2O | Symmetrical difluoro substitution | PEEK polymer precursor |
| 2,4'-Difluorobenzophenone | C13H8F2O | Asymmetrical difluoro substitution | Pharmaceutical intermediates |
| This compound | C17H15F2NO | Heterocyclic and difluoro features | Research applications, potential therapeutics |
The research trajectory within the benzophenone derivative family has consistently moved toward increasing structural complexity and functional diversity. Patent literature demonstrates the systematic exploration of various substitution patterns and functional group incorporations that have expanded the utility of benzophenone-based compounds. The development of halogen-fluorine exchange reactions has been particularly important for accessing fluorinated derivatives, with processes optimized for commercial-scale production of compounds like 4,4'-difluorobenzophenone and related structures. These synthetic advances have enabled the preparation of increasingly sophisticated derivatives, culminating in compounds like this compound that incorporate multiple functional elements within a single molecular framework.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQVDJZNORLFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643279 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-21-9 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-Azetidinomethyl-2,4-difluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Benzophenone: The azetidine ring is then attached to a benzophenone derivative through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3’-Azetidinomethyl-2,4-difluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets due to the presence of the azetidine ring, which is known for its role in various biologically active compounds.
- Case Study: Antibacterial Activity
A study explored the antibacterial properties of azetidine derivatives, including 3'-azetidinomethyl-2,4-difluorobenzophenone. The results indicated that this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as an antibiotic candidate.
Photoinitiators in Polymer Chemistry
This compound can be utilized as a photoinitiator in UV-curable systems. Photoinitiators are essential in polymerization processes where they facilitate the curing of polymers upon exposure to UV light.
- Data Table: Photoinitiator Efficiency
| Compound | Wavelength (nm) | Conversion (%) |
|---|---|---|
| This compound | 365 | 85 |
| Benzoin Methyl Ether | 365 | 90 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | 365 | 95 |
This table illustrates the efficiency of this compound compared to other common photoinitiators .
Material Science
Due to its unique fluorinated structure, this compound is being explored for applications in high-performance materials. The incorporation of fluorine atoms often enhances thermal stability and chemical resistance.
- Case Study: PEEK Composites
In research involving polyether ether ketone (PEEK) composites, this compound was used as a modifier to improve the mechanical properties of PEEK when combined with carbon fibers. The results indicated improved tensile strength and thermal stability compared to unmodified PEEK composites .
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2,4-difluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and fluorinated benzophenone moiety contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzophenone Derivatives
4,4'-Difluorobenzophenone (DFBP)
- Structure: Fluorine atoms at the 4 and 4' positions of the benzophenone core.
- Key Differences: Lacks the azetidinomethyl group.
- Properties: Widely used in synthesizing high-performance polymers (e.g., poly(arylene ether ketone)s) due to its electron-withdrawing fluorine atoms, which enhance thermal stability and solubility in polar solvents . Lower steric hindrance compared to 3'-Azetidinomethyl-2,4-difluorobenzophenone.
3,4-Difluorobenzophenone (CAS 85118-07-6)
- Structure : Fluorine atoms at the 3 and 4 positions.
- Key Differences: Substitution pattern differs (3,4 vs.
Azetidine-Containing Analogues
4'-Azetidinomethyl-2,6-dimethylbenzophenone (CAS 898756-67-7)
- Structure: Azetidinomethyl group at the 4' position, with methyl groups at 2 and 5.
- Key Differences : Methyl substituents instead of fluorine, leading to reduced electronegativity and altered steric effects.
- Properties :
3-Chloro-3,4-Difluorobenzophenone
- Structure : Chlorine at the 3 position and fluorine at 3 and 3.
- Key Differences: Chlorine introduces a bulkier, more polarizable substituent compared to azetidinomethyl.
Azetidinone Derivatives
4-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-3-(2-methylphenoxy)-2-azetidinone
- Structure: Azetidinone ring with methoxy, fluorobenzyl, and methylphenoxy substituents.
- Key Differences: Lacks the benzophenone core; azetidinone is part of a standalone heterocycle.
3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)-2-azetidinone
- Structure: Amino and fluorophenyl groups on the azetidinone ring.
- Key Differences: Focus on amino functionality for hydrogen bonding, unlike the methyl-linked benzophenone in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physicochemical Properties*
Biological Activity
3'-Azetidinomethyl-2,4-difluorobenzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features an azetidine ring attached to a benzophenone structure. The presence of fluorine atoms at the 2 and 4 positions enhances its chemical stability and lipophilicity, which are critical for biological interactions.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The azetidine ring and fluorinated benzophenone moiety contribute to its binding affinity towards various enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain pathways involved in cell proliferation and induce apoptosis in cancer cells.
Biological Activity Overview
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic processes.
Anticancer Activity:
The compound has shown promise in cancer research, with studies indicating its ability to inhibit tumor cell growth in various cancer lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, where it demonstrated dose-dependent cytotoxicity.
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against both bacteria and tumor cells. |
| 3'-Azetidinomethyl-2,4-dichlorobenzophenone | Moderate | Low | Chlorine substitution reduces efficacy. |
| 3'-Azetidinomethyl-2,4-dibromobenzophenone | Low | Low | Bromine substitution significantly lowers activity. |
Case Studies
- Antimicrobial Efficacy: A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains.
- In Vitro Cancer Studies: In another study published in the Journal of Cancer Research, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with concentrations above 10 µM led to a significant reduction in cell viability (by approximately 60%) after 48 hours.
Q & A
Q. What methodologies validate the compound's mechanism of action in complex biological systems?
- Integrated Workflow :
- Knockdown Studies : siRNA silencing of putative targets in cell lines.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Metabolomics : Track downstream metabolite changes via LC-MS .
Toxicity & Safety
Q. What in vitro models are appropriate for preliminary toxicity screening?
- Models :
- Hepatotoxicity : Primary human hepatocytes or HepG2 cells.
- Genotoxicity : Ames test or Comet assay.
- Data Sources : Reference EPA DSSTox for structural alerts (e.g., mutagenic fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
